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Compound of Interest

Compound Name: (4-Acetamidophenoxy)acetic acid

Cat. No.: B186475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for (4-
Acetamidophenoxy)acetic acid, a compound of interest in pharmaceutical research and

development. This document outlines the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for

their acquisition.

Structural Overview
(4-Acetamidophenoxy)acetic acid is an organic compound featuring a parasubstituted

benzene ring with an acetamido group and an acetic acid moiety linked via an ether bond. Its

chemical structure is foundational to interpreting its spectral data.

Molecular Formula: C₁₀H₁₁NO₄ Molecular Weight: 209.20 g/mol CAS Number: 39149-13-8[1][2]

Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of (4-Acetamidophenoxy)acetic acid.

Table 1: ¹H NMR Spectral Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.90 Singlet 1H NH (Amide)

~7.45 Doublet 2H Ar-H (ortho to -NHAc)

~6.85 Doublet 2H
Ar-H (ortho to -

OCH₂COOH)

~4.60 Singlet 2H -OCH₂-

~2.05 Singlet 3H -COCH₃

Note: The chemical shift of the carboxylic acid proton (-COOH) is often broad and may not be

consistently observed.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~170.0 C=O (Carboxylic Acid)

~168.0 C=O (Amide)

~153.0 Ar-C (C-O)

~133.0 Ar-C (C-N)

~122.0 Ar-CH (ortho to -NHAc)

~115.0 Ar-CH (ortho to -OCH₂COOH)

~65.0 -OCH₂-

~24.0 -CH₃

Table 3: IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400-2500 Broad O-H stretch (Carboxylic Acid)

~3300 Medium N-H stretch (Amide)

~1700 Strong C=O stretch (Carboxylic Acid)

~1660 Strong C=O stretch (Amide I)

~1600, ~1510 Medium C=C stretch (Aromatic)

~1540 Medium N-H bend (Amide II)

~1240 Strong C-O stretch (Ether)

Table 4: Mass Spectrometry Data
m/z Interpretation

209 [M]⁺ (Molecular Ion)

167 [M - CH₂CO]⁺

150 [M - COOH - CH₂]⁺

108 [HOC₆H₄NH]⁺

43 [CH₃CO]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are

designed for obtaining high-quality spectra for a solid organic compound like (4-
Acetamidophenoxy)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:
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Sample Preparation: Dissolve approximately 5-10 mg of (4-Acetamidophenoxy)acetic acid
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample

is fully dissolved.

Spectrometer Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set appropriate parameters, including the spectral width, acquisition time, and relaxation

delay.

Typically, 16-32 scans are sufficient.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A wider spectral width is required compared to ¹H NMR.

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g.,

1024 or more) and a longer relaxation delay may be necessary.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.
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Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small amount of the solid (4-Acetamidophenoxy)acetic acid
directly onto the ATR crystal.

Data Acquisition:

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Data Processing: The software automatically ratios the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray

Ionization - ESI or Electron Impact - EI).

Procedure (ESI-MS):

Sample Preparation: Dissolve a small amount of (4-Acetamidophenoxy)acetic acid in a

suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of

approximately 1 mg/mL. Further dilute to the low µg/mL or ng/mL range.
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Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe

pump at a low flow rate (e.g., 5-10 µL/min).

Data Acquisition:

Acquire the mass spectrum in either positive or negative ion mode. For this compound,

both modes can be informative.

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

Optimize source parameters such as capillary voltage and desolvation gas temperature

and flow.

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant

fragment ions.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow from sample preparation to final structural

elucidation using the combined spectral data.
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Caption: Workflow for Spectral Data Analysis and Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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